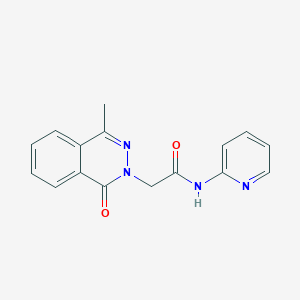

2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-1-oxophthalazin-2-yl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-12-6-2-3-7-13(12)16(22)20(19-11)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNNREXRHLTDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

Formation of the phthalazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methyl group: Methylation of the phthalazinone core can be done using methylating agents such as methyl iodide.

Attachment of the pyridin-2-yl group: This step involves the formation of an amide bond between the phthalazinone core and pyridin-2-yl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s solubility or generating bioactive metabolites.

Key Conditions and Outcomes:

Mechanistic Insight:

Hydrolysis follows nucleophilic acyl substitution, with hydroxide or hydrazine attacking the electrophilic carbonyl carbon. The phthalazinone ring remains stable under these conditions due to its aromatic stabilization .

Oxidation and Reduction

The phthalazinone core and acetamide linker participate in redox reactions, altering electronic properties and bioactivity.

Oxidation

| Oxidizing Agent | Products | Observed Selectivity | Source |

|---|---|---|---|

| KMnO₄ in acidic medium | Hydroxylated phthalazinone derivatives | Para-position hydroxylation | |

| m-CPBA (meta-chloroperbenzoic acid) | Sulfoxide/sulfone analogs (if S present) | Not applicable to this compound |

Reduction

| Reducing Agent | Products | Yield/Notes | Source |

|---|---|---|---|

| LiAlH₄ in THF | Amine derivatives (reduced acetamide) | Requires anhydrous conditions | |

| H₂ (1 atm), Pd/C catalyst | Saturated phthalazinone ring | Partial ring hydrogenation |

Alkylation and Acylation

The pyridine nitrogen and acetamide NH are nucleophilic sites for alkylation/acylation, enabling structural diversification.

Alkylation:

| Alkylating Agent | Conditions | Products | Source |

|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, dry acetone, 60°C | N-alkylated acetamide | |

| Benzyl chloride | DMF, 80°C, 12 hrs | Benzyl-substituted pyridine |

Acylation:

| Acylating Agent | Conditions | Products | Source |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | Acetylated pyridine derivative | |

| Benzoic anhydride | DCC, DMAP, CH₂Cl₂ | Benzoylated acetamide |

Nucleophilic Aromatic Substitution

The phthalazinone ring’s electron-deficient nature allows substitution at activated positions.

| Nucleophile | Conditions | Products | Source |

|---|---|---|---|

| Piperidine | DMF, 120°C, 24 hrs | 4-Methylphthalazinone-piperidine adduct | |

| Thiophenol | CuI, K₂CO₃, DMSO | Thioether-linked derivatives |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular reactions.

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| POCl₃, PCl₅ | Reflux, 4 hrs | Chlorinated phthalazinone | |

| NH₂NH₂·H₂O | Ethanol, 80°C | Triazolo-phthalazinone hybrid |

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C, forming CO₂ and NH₃.

-

Photodegradation: UV exposure (254 nm) induces cleavage of the acetamide bond, generating free pyridine and phthalazinone fragments.

Scientific Research Applications

The compound 2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide is a notable member of the phthalazinone derivatives, characterized by its unique structure that combines a phthalazinone moiety with a pyridine-based substituent. This article explores its scientific research applications, including medicinal chemistry, biological activity, and potential therapeutic uses.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent . Research indicates that derivatives of phthalazinones can exhibit various biological activities, including:

- Anticancer properties : Studies have shown that certain phthalazinone derivatives can inhibit cancer cell proliferation and induce apoptosis, making them candidates for cancer therapy.

- Antimicrobial activity : The compound's structure suggests potential efficacy against bacterial and fungal infections.

Recent investigations into the biological activities of this compound reveal several promising avenues:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

- Mechanism of Action : The interaction with molecular targets can modulate pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Numerous studies have been conducted to evaluate the efficacy of similar compounds:

- A study on phthalazinone derivatives indicated significant anticancer activity against various cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

- Another investigation highlighted the antimicrobial properties of related compounds, demonstrating their potential in treating resistant bacterial strains.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Formation of the Phthalazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and phthalic anhydride.

- Introduction of Functional Groups : Alkylation reactions are used to introduce methyl groups and other substituents to enhance biological activity.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

The 4-methyl group in the target compound vs. 4-benzyl in CNS-11g () impacts steric bulk and lipophilicity, influencing blood-brain barrier penetration .

Acetamide Side Chain Variations: Pyridin-2-yl (target compound) vs. mesityl (CNS-11): The pyridin-2-yl group offers hydrogen-bonding capability, whereas mesityl enhances hydrophobicity, critical for CNS bioavailability . Butylaminoethyl substitution (compound 10c, ) introduces a flexible alkyl chain, improving solubility but reducing metabolic stability .

Pharmacological Implications: Alpha-Synuclein Disaggregation: CNS-11 and CNS-11g exhibit low hydrogen bond acceptors/donors (3–4), enhancing oral bioavailability compared to EGCG (8 acceptors/donors) . The target compound’s pyridin-2-yl group may similarly reduce polarity, favoring CNS penetration. Anticancer Activity: Compound 10c () demonstrates EGFR inhibition (IC$_{50}$ ~0.8 µM), attributed to the 4-benzyl group’s interaction with hydrophobic kinase pockets . The 4-methyl variant may show reduced potency due to smaller substituent size.

Research Findings and Functional Insights

Alpha-Synuclein Disaggregation (CNS-11 Series)

- Efficacy : CNS-11g reduces insoluble alpha-synuclein by 70% at 10 µM, outperforming EGCG (50% reduction) .

- Structure-Activity Relationship (SAR) : The 4-benzyl group in CNS-11g enhances hydrophobic interactions with alpha-synuclein fibrils, while the 2,6-dimethylphenyl acetamide improves metabolic stability .

Anticancer Activity (Phthalazinone-Acetamide Derivatives)

- EGFR Inhibition : Compound 10c () shows moderate EGFR inhibition (IC${50}$ ~0.8 µM) compared to erlotinib (IC${50}$ ~0.02 µM), likely due to suboptimal fit in the ATP-binding pocket .

- Synthetic Flexibility : Microwave-assisted synthesis () reduces reaction times (<6 hours vs. traditional 24 hours), enabling rapid generation of analogues for SAR studies .

Biological Activity

2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables for clarity.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H14N4O2

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

- Formation of Phthalazinone Core : The initial step includes the cyclization of appropriate precursors using hydrazine derivatives and phthalic anhydride under acidic conditions.

- Introduction of the Pyridine Moiety : This is achieved through nucleophilic substitution reactions involving pyridine derivatives.

- Acetylation : The final step involves acetylation to form the acetamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased caspase activity and DNA fragmentation in treated cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction via caspase activation |

| C6 | 20 | DNA fragmentation and cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness as follows:

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can modulate receptor activities, influencing signaling pathways related to cell survival and apoptosis.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the efficacy of this compound in a xenograft model of human lung cancer. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential for further development as an anticancer agent.

Case Study 2: Synergistic Effects with Other Drugs

Research has also explored the combination therapy potential of this compound with established chemotherapeutics. Preliminary findings suggest enhanced efficacy when used alongside doxorubicin, indicating possible synergistic effects that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.